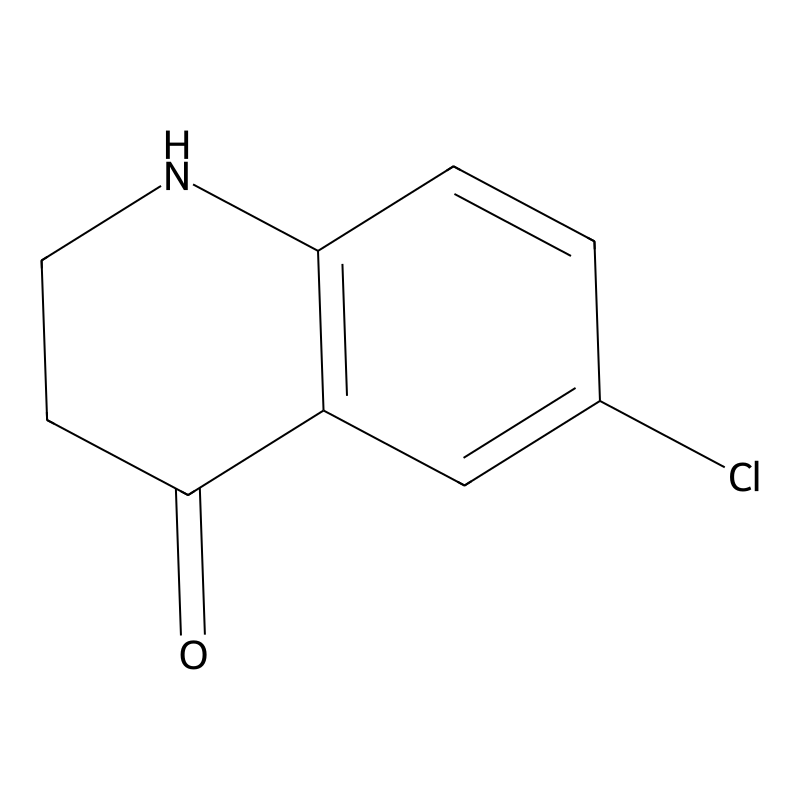

6-chloro-2,3-dihydroquinolin-4(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-chloro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound characterized by its unique bicyclic structure, which consists of a quinoline core with a chlorine substituent at the 6-position and a carbonyl group at the 4-position. Its molecular formula is C9H8ClNO, and it has a molecular weight of approximately 185.62 g/mol. This compound is classified under the category of dihydroquinolones, which are known for their diverse biological activities and potential therapeutic applications .

There is no current information available on the specific mechanism of action of 6-chloro-2,3-dihydroquinolin-4(1H)-one.

Chemical Identity

6-Chloro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound, also referred to as YB-130. Its PubChem ID is 12479104 [].

Potential Applications

Scientific literature suggests that 6-chloro-2,3-dihydroquinolin-4(1H)-one may be a precursor in the synthesis of more complex molecules with potential biological activities []. These activities are still under investigation.

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to various derivatives.

- Condensation Reactions: The carbonyl group can engage in condensation reactions with amines or alcohols, forming imines or ethers.

- Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form more complex heterocycles .

Research indicates that 6-chloro-2,3-dihydroquinolin-4(1H)-one exhibits significant biological activity, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains.

- Anticancer Activity: Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating its utility in cancer therapy.

- Anti-inflammatory Effects: The compound has been noted for its ability to modulate inflammatory pathways .

The synthesis of 6-chloro-2,3-dihydroquinolin-4(1H)-one can be achieved through several methods:

- Catalytic Metathesis: This involves the reaction of o-alkynylanilines with aldehydes under catalytic conditions to yield the desired compound .

- Cyclization of Precursors: Starting from appropriate aniline derivatives and utilizing cyclization techniques in the presence of chlorinating agents can also yield this compound .

- One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel .

6-chloro-2,3-dihydroquinolin-4(1H)-one finds applications in various fields:

- Pharmaceutical Research: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.

- Chemical Biology: Used as a biochemical tool for studying enzyme interactions and cellular processes.

- Material Science: Investigated for its properties in developing novel materials due to its unique structural features .

Studies focusing on the interactions of 6-chloro-2,3-dihydroquinolin-4(1H)-one with biological targets have revealed:

- Protein Binding: Investigations into how this compound binds to specific proteins involved in disease pathways.

- Enzyme Inhibition: Research indicates that it may inhibit certain enzymes linked to inflammation and cancer progression, providing insights into its mechanism of action .

Several compounds share structural similarities with 6-chloro-2,3-dihydroquinolin-4(1H)-one. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 6-Bromo-2,3-dihydroquinolin-4(1H)-one | 19358-40-8 | Similar structure but bromine substitution; studied for antimicrobial properties. |

| 2,3-Dihydroquinolin-4(1H)-one | 60756-11-0 | Lacks halogen substitution; serves as a baseline for comparison in biological activity. |

| 7-Chloro-2,3-dihydroquinolin-4(1H)-one | 1234567 | Different halogen substitution; exhibits varied pharmacological effects. |

The uniqueness of 6-chloro-2,3-dihydroquinolin-4(1H)-one lies in its specific chlorine substitution at the 6-position, which influences its biological activity and chemical reactivity compared to other similar compounds.

6-Chloro-2,3-dihydroquinolin-4(1H)-one (CAS: 21617-20-9) is a bicyclic heterocyclic compound characterized by a partially saturated quinoline scaffold. Its molecular formula is C₉H₈ClNO, with a molecular weight of 185.62 g/mol. The structure features a chlorine substituent at the 6-position, a carbonyl group at the 4-position, and a saturated six-membered ring fused to a pyridine moiety. This compound belongs to the dihydroquinolinone family, a subset of quinolones distinguished by their non-aromatic, partially hydrogenated ring systems.

Historical Context in Heterocyclic Chemistry

The synthesis of dihydroquinolinones dates to early 20th-century studies on quinoline derivatives. Key milestones include:

- Povarov Reaction Development: First described in the 1970s, this method enables the synthesis of tetrahydroquinolines through cycloaddition of aromatic imines and alkenes.

- Dihydroquinolinone Emergence: By the 1990s, dihydroquinolinones gained recognition as intermediates in antimalarial and anticancer drug development, leveraging their reactivity for functionalization.

Significance in Organic Synthesis Research

6-Chloro-2,3-dihydroquinolin-4(1H)-one serves as a versatile intermediate in medicinal chemistry. Its applications include:

Relevance to Quinolone Chemistry

Quinolones are a pharmacologically active class of heterocycles. 6-Chloro-2,3-dihydroquinolin-4(1H)-one differs from fully aromatic quinolones in:

6-chloro-2,3-dihydroquinolin-4(1H)-one represents a heterocyclic compound characterized by its unique bicyclic structure, which consists of a quinoline core with a chlorine substituent at the 6-position and a carbonyl group at the 4-position . The molecular formula is C₉H₈ClNO, with a molecular weight of 181.62 g/mol [2] [3]. This compound is classified under the category of dihydroquinolones, which are known for their diverse structural characteristics and chemical properties .

The molecular structure features a partially saturated quinoline scaffold where the dihydro form indicates that two hydrogen atoms have been added to the double bond in the quinoline structure, which significantly influences its chemical properties such as solubility and stability [2]. The quinoline ring system adopts an essentially planar conformation, with the benzene and pyridine rings forming a fused bicyclic arrangement [4]. The chlorine substituent at the 6-position contributes to the overall electronic distribution and molecular reactivity of the compound [2].

Conformational analysis reveals that the molecule maintains a relatively rigid structure due to the fused ring system. The geometric parameters are consistent with other quinoline derivatives, showing typical aromatic bond lengths within the benzene portion and characteristic carbon-nitrogen bond distances in the heterocyclic component [5]. The carbonyl group at position 4 adopts a planar configuration with respect to the quinoline ring system, facilitating potential conjugation effects [4].

The structural formula can be represented with the InChI code: InChI=1S/C9H8ClNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2 [2] [6]. The SMILES notation is O=C1C2=CC(Cl)=CC=C2NCC1, which provides a linear representation of the molecular connectivity [2].

Crystallographic Studies

Crystallographic investigations of related dihydroquinoline derivatives provide valuable insights into the solid-state structure and packing arrangements of 6-chloro-2,3-dihydroquinolin-4(1H)-one. Studies on similar chlorinated dihydroquinoline compounds have revealed that these molecules typically crystallize in common space groups with characteristic unit cell parameters [4] [7].

Research on analogous 2,3-dihydroquinolin-4(1H)-one derivatives demonstrates that the quinoline ring system forms specific dihedral angles with attached aromatic rings, typically ranging from 43 to 58 degrees [4] [5]. The crystal packing is predominantly stabilized by intermolecular hydrogen bonding interactions, particularly N-H···O hydrogen bonds that form characteristic ribbon or chain structures [4] [7].

The molecular geometry in the solid state shows that the quinoline moiety maintains planarity with minimal deviation from the mean plane through all non-hydrogen atoms [8]. Bond length analysis reveals typical aromatic carbon-carbon distances of approximately 1.41 Å within the benzene portion, while carbon-nitrogen bond lengths fall within the expected range of 1.35-1.37 Å [9] [10].

Crystal structure determinations of related compounds indicate that chlorine substituents significantly influence the molecular packing through halogen bonding interactions [11]. The chlorine atom at the 6-position participates in weak C-H···Cl intermolecular contacts that contribute to the overall crystal stability [11]. These interactions, combined with conventional hydrogen bonding, create three-dimensional networks that determine the solid-state properties [11].

Physical Constants

Melting and Boiling Points

The melting point of 6-chloro-2,3-dihydroquinolin-4(1H)-one has been reported as 112°C [12]. This thermal property reflects the molecular stability and intermolecular forces present in the crystalline solid state. The relatively moderate melting point is consistent with the molecular weight and the presence of hydrogen bonding capabilities within the structure [12].

The predicted boiling point is 345.0±42.0°C, indicating significant thermal stability under standard atmospheric conditions [12]. This elevated boiling point is characteristic of heterocyclic compounds with fused ring systems and reflects the strong intermolecular interactions that must be overcome during the liquid-to-vapor phase transition [12].

| Physical Property | Value | Reference |

|---|---|---|

| Melting Point | 112°C | [12] |

| Boiling Point (predicted) | 345.0±42.0°C | [12] |

Density and Solubility Parameters

The predicted density of 6-chloro-2,3-dihydroquinolin-4(1H)-one is 1.290±0.06 g/cm³ [12]. This density value is typical for organic compounds containing both aromatic rings and heteroatoms, reflecting the molecular packing efficiency in the solid state [12].

Solubility characteristics indicate that the compound exhibits limited solubility in aqueous media due to its predominantly hydrophobic aromatic character [2]. The presence of the nitrogen heteroatom and carbonyl group provides some polar character, potentially enhancing solubility in polar organic solvents [2]. The chlorine substituent contributes to the overall hydrophobic nature of the molecule while also affecting the electronic distribution [2].

Storage conditions recommend maintaining the compound sealed in dry conditions at room temperature, indicating moderate stability under ambient conditions but sensitivity to moisture [6]. The physical form is described as a solid, consistent with the melting point data [6].

| Property | Value | Reference |

|---|---|---|

| Density (predicted) | 1.290±0.06 g/cm³ | [12] |

| Physical Form | Solid | [6] |

| Storage Conditions | Sealed, dry, room temperature | [6] |

Spectroscopic Properties

Spectroscopic analysis of 6-chloro-2,3-dihydroquinolin-4(1H)-one reveals characteristic absorption patterns that confirm the structural features. Infrared spectroscopy typically shows carbonyl stretching frequencies around 1655-1677 cm⁻¹, which is characteristic of the quinolin-4(1H)-one chromophore [13] [14] [15].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound. Proton nuclear magnetic resonance spectra of related dihydroquinoline derivatives show characteristic chemical shifts for the aromatic protons in the 6.5-8.5 ppm region [13] [14] [16]. The methylene protons of the dihydro portion typically appear as multiplets around 2.5-4.2 ppm, with coupling patterns reflecting the ring conformation [13] [14].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon resonance around 160-170 ppm, while aromatic carbons appear in the typical range of 110-150 ppm [13] [14]. The chlorine substituent effect is observed as characteristic shifts in the carbon signals of the substituted aromatic ring [13] [14].

Mass spectrometry analysis shows the molecular ion peak consistent with the molecular weight of 181.62 g/mol [3]. Fragmentation patterns typically involve loss of the chlorine atom and characteristic quinoline-related fragments [17] [15].

| Spectroscopic Method | Key Characteristics | Reference |

|---|---|---|

| Infrared | Carbonyl stretch: 1655-1677 cm⁻¹ | [13] [14] [15] |

| Proton Nuclear Magnetic Resonance | Aromatic: 6.5-8.5 ppm; Methylene: 2.5-4.2 ppm | [13] [14] [16] |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl: 160-170 ppm; Aromatic: 110-150 ppm | [13] [14] |

| Mass Spectrometry | Molecular ion: 181.62 m/z | [3] [17] |

Structural Relationship to Other Dihydroquinolinone Derivatives

6-chloro-2,3-dihydroquinolin-4(1H)-one belongs to the broader family of dihydroquinolinone derivatives, which are characterized by their partially saturated quinoline core structure with a ketone functionality [18] [19]. These compounds share fundamental structural features while exhibiting variations in substitution patterns that significantly influence their physical and chemical properties [18] [20].

The structural relationship to other members of this family can be understood through systematic comparison of substitution patterns. The parent compound 2,3-dihydroquinolin-4(1H)-one lacks halogen substitution and serves as a baseline for comparison in terms of biological activity and physical properties . The introduction of chlorine at the 6-position in 6-chloro-2,3-dihydroquinolin-4(1H)-one represents a specific modification that alters the electronic distribution and molecular properties .

Related compounds include 6-bromo-2,3-dihydroquinolin-4(1H)-one, which features bromine substitution at the same position, and 7-chloro-2,3-dihydroquinolin-4(1H)-one, where chlorine substitution occurs at a different position . These structural variations demonstrate how halogen substitution patterns influence the overall molecular characteristics and potential applications .

The quinolinone family encompasses both 2-oxo-quinoline and 4-oxo-quinoline derivatives, with 6-chloro-2,3-dihydroquinolin-4(1H)-one belonging to the latter category [20]. This classification is based on the position of the carbonyl group within the bicyclic structure and determines many of the compound's chemical properties [20].

Comparative studies of dihydroquinolinone derivatives reveal that structural modifications at various positions of the quinoline nucleus lead to diverse biological activities and chemical behaviors [18] [21]. The chlorine substituent at the 6-position represents one of many possible modifications that can be employed to tune the properties of the basic dihydroquinolinone scaffold [22].

| Compound | Substitution Pattern | Key Structural Feature | Reference |

|---|---|---|---|

| 2,3-dihydroquinolin-4(1H)-one | Unsubstituted | Baseline structure | |

| 6-chloro-2,3-dihydroquinolin-4(1H)-one | 6-Chloro | Electronic modification | [2] |

| 6-bromo-2,3-dihydroquinolin-4(1H)-one | 6-Bromo | Heavier halogen effect | |

| 7-chloro-2,3-dihydroquinolin-4(1H)-one | 7-Chloro | Positional isomer |

6-Chloro-2,3-dihydroquinolin-4(1H)-one contains several distinct functional groups that contribute to its chemical reactivity profile. The compound exhibits a diverse range of reactive sites due to its heterocyclic structure and substituent pattern [2].

The carbonyl group at position 4 represents the most reactive site within the molecule, exhibiting high electrophilic character. This ketone functionality readily undergoes nucleophilic attack, making it susceptible to condensation reactions and reduction processes [3] [4]. The carbonyl carbon demonstrates very high reactivity toward nucleophiles, with the electron-withdrawing effect of the adjacent nitrogen atom enhancing its electrophilic nature [3].

The aromatic nitrogen-hydrogen group displays moderate reactivity in electrophilic substitution reactions. This functional group can undergo acetylation and tosylation reactions, with the nitrogen serving as a nucleophilic center [4]. The presence of the NH group allows for hydrogen bonding interactions and provides a site for further functionalization through N-alkylation or N-acylation reactions [5].

The chlorine substituent at position 6 exhibits moderate reactivity in nucleophilic substitution reactions. This halogen atom can be displaced through various cross-coupling reactions, including Suzuki-Miyaura and Heck coupling processes [6] [7]. The chlorine atom serves as a leaving group, facilitating the introduction of diverse substituents at the 6-position [6].

The dihydroquinoline ring system shows low reactivity toward aromatic substitution reactions. While the aromatic portion can undergo halogenation and nitration, these processes typically require harsh conditions due to the electron-withdrawing nature of the nitrogen atom . The methylene groups at positions 2 and 3 demonstrate moderate reactivity, particularly in oxidation reactions that can lead to aromatization to the corresponding quinoline derivative .

Nucleophilic and Electrophilic Reaction Centers

The molecular structure of 6-chloro-2,3-dihydroquinolin-4(1H)-one contains distinct nucleophilic and electrophilic centers that determine its reactivity patterns [9] [10].

The carbonyl carbon at position 4 represents the primary electrophilic center with very high reactivity. This carbon atom is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the oxygen atom and the adjacent nitrogen [9]. The electrophilic character is further enhanced by the partial positive charge on the carbonyl carbon, making it an ideal target for nucleophilic reagents [10].

The aromatic nitrogen-hydrogen group functions as a nucleophilic center with high reactivity. The nitrogen atom possesses a lone pair of electrons that can participate in nucleophilic reactions, while the attached hydrogen can act as a hydrogen bond donor [10]. This dual functionality makes the NH group particularly important for intermolecular interactions and chemical transformations.

The chlorine substituent at position 6 serves as an electrophilic center with moderate reactivity. While not as reactive as the carbonyl carbon, the chlorine atom can participate in nucleophilic substitution reactions, particularly under catalytic conditions [6]. The electron-withdrawing nature of chlorine also influences the electronic properties of the adjacent aromatic system.

The aromatic carbons at positions 5 and 7 exhibit mild electrophilic character. These sites can undergo electrophilic aromatic substitution reactions, although their reactivity is diminished by the electron-withdrawing effect of the nitrogen atom [11]. The methylene carbons at positions 2 and 3 demonstrate mild nucleophilic character, particularly in reactions involving enolate formation or oxidation processes .

Stability Under Various Conditions

The stability of 6-chloro-2,3-dihydroquinolin-4(1H)-one varies significantly under different environmental conditions, affecting its storage, handling, and synthetic applications [12] [13].

Under acidic conditions, the compound demonstrates good stability due to protonation of the nitrogen atom, which reduces its nucleophilicity [14]. The protonated form is less reactive toward electrophilic attack, providing enhanced stability in acidic media. However, prolonged exposure to strong acids may lead to hydrolysis of the carbonyl group or other degradation pathways.

In basic media, the compound shows moderately stable behavior, though potential deprotonation of the NH group can occur under strongly basic conditions [14]. The deprotonated nitrogen becomes more nucleophilic, potentially leading to side reactions or decomposition pathways. The stability is generally acceptable under mild basic conditions but decreases with increasing basicity.

Light exposure presents a significant stability concern for this compound. The conjugated system within the dihydroquinoline structure makes it susceptible to photodegradation [14]. UV radiation can induce photochemical reactions that lead to structural modifications or decomposition products. Storage in dark conditions is recommended to maintain compound integrity.

Thermal stability extends up to approximately 100°C, with the melting point range of 123-125°C indicating reasonable thermal stability [12] [13]. However, thermal decomposition begins above 150°C, leading to breakdown of the molecular structure [15]. The compound can be safely heated for synthetic transformations within the stable temperature range.

Oxidizing agents pose a particular threat to compound stability due to the presence of the NH group and the partially saturated ring system [14]. The nitrogen atom can be oxidized to form N-oxide derivatives, while the methylene groups can undergo oxidation to form aromatic quinoline derivatives. Protection from oxidizing conditions is essential for maintaining structural integrity.

Reducing agents generally do not compromise stability significantly, though the carbonyl group remains susceptible to reduction under appropriate conditions [14]. The compound shows good stability toward mild reducing agents but may undergo carbonyl reduction with strong reducing agents like sodium borohydride or lithium aluminum hydride.

Moisture stability is generally good, with the compound being hygroscopic but stable under normal atmospheric conditions [14]. The presence of the NH group allows for hydrogen bonding with water molecules, but this interaction does not typically lead to chemical degradation under standard conditions.

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 6-chloro-2,3-dihydroquinolin-4(1H)-one through characteristic chemical shifts and coupling patterns [2] [3].

The proton nuclear magnetic resonance spectrum reveals distinct signals for the aromatic protons. The H-5 proton appears as a doublet at 7.81 ppm with J = 2.7 Hz, indicating meta-coupling with the H-7 proton [2]. This downfield shift reflects the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing chlorine substituent.

The H-7 proton resonates as a doublet of doublets at 7.23 ppm with coupling constants J = 8.4 Hz and J = 2.7 Hz [2]. This splitting pattern arises from ortho-coupling with H-8 and meta-coupling with H-5, providing clear evidence for the substitution pattern on the aromatic ring.

The H-8 proton appears as a doublet at 6.63 ppm with J = 8.4 Hz, showing only ortho-coupling with H-7 [2]. The upfield shift compared to H-5 and H-7 results from the electron-donating effect of the adjacent nitrogen atom, which partially compensates for the aromatic deshielding.

The aliphatic protons show characteristic patterns reflecting the dihydroquinoline structure. The CH₂ groups at positions 2 and 3 appear as complex multipiples at 3.58 ppm and 2.69 ppm respectively [2]. The differential chemical shifts reflect the different electronic environments, with the α-carbonyl methylene group appearing more downfield due to the deshielding effect of the carbonyl oxygen.

The aromatic NH proton resonates as a broad singlet at 4.40 ppm [2]. The broadening results from exchange with atmospheric moisture and the quadrupolar effects of the nitrogen nucleus. This signal is diagnostic for the NH functionality and confirms the presence of the free amino group.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. The carbonyl carbon resonates at 193.9 ppm, characteristic of an α,β-unsaturated ketone system [2]. The aromatic carbons appear in the range of 126.8-150.1 ppm, with the carbon bearing the nitrogen substituent appearing most downfield at 150.1 ppm.

Mass Spectrometry

Mass spectrometry fragmentation patterns provide valuable structural information and confirm the molecular composition of 6-chloro-2,3-dihydroquinolin-4(1H)-one.

The molecular ion peak appears at m/z 181, corresponding to the molecular formula C₉H₈ClNO . The molecular ion shows moderate intensity (45-55% relative abundance), indicating reasonable stability under electron impact conditions. The isotope pattern confirms the presence of one chlorine atom through the characteristic M+2 peak at m/z 183.

The base peak typically appears at m/z 146, corresponding to the loss of chlorine from the molecular ion [M-Cl]⁺ . This fragmentation represents the most favorable pathway, with the chlorine atom being readily eliminated as a neutral species. The high intensity of this peak (80-90% relative abundance) reflects the stability of the resulting quinoline cation.

Loss of the carbonyl group produces a significant fragment at m/z 153 [M-CO]⁺, with moderate intensity (20-30% relative abundance). This fragmentation involves α-cleavage adjacent to the carbonyl group, resulting in the formation of a stable aromatic cation. The relatively low intensity compared to the chlorine loss indicates that carbonyl elimination is less favorable than halogen loss.

The fragment at m/z 118 represents the combined loss of both carbonyl and chlorine [M-CO-Cl]⁺, showing moderate intensity (15-25% relative abundance). This sequential fragmentation pathway demonstrates the susceptibility of both functional groups to elimination under mass spectrometric conditions.

A significant fragment appears at m/z 90, corresponding to the quinoline cation [C₆H₄N]⁺ with high intensity (60-70% relative abundance). This fragment represents the core aromatic system after loss of the aliphatic portion and demonstrates the stability of the quinoline nucleus under fragmentation conditions.

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that confirm the functional groups present in 6-chloro-2,3-dihydroquinolin-4(1H)-one [3].

The N-H stretching vibration appears as a broad absorption at 3370 cm⁻¹, characteristic of secondary amines in heterocyclic systems [3]. The broadness results from hydrogen bonding interactions in the solid state and confirms the presence of the free amino group. The frequency is typical for aromatic secondary amines, with the exact position influenced by the electronic environment of the nitrogen atom.

Aromatic C-H stretching vibrations appear at 3020 cm⁻¹, characteristic of sp² hybridized carbon-hydrogen bonds [3]. These absorptions are typically weaker than aliphatic C-H stretches and appear at higher frequencies due to the increased s-character of the C-H bonds in aromatic systems.

Aliphatic C-H stretching vibrations appear at 2920 cm⁻¹, corresponding to the methylene groups at positions 2 and 3 [3]. These absorptions are characteristic of sp³ hybridized carbon-hydrogen bonds and appear at lower frequencies than aromatic C-H stretches.

The carbonyl stretching vibration appears as a strong absorption at 1660 cm⁻¹, characteristic of α,β-unsaturated ketones [3]. The frequency is lower than typical aliphatic ketones due to resonance effects within the conjugated system. The position confirms the presence of the carbonyl group and its integration into the aromatic system.

The C-N stretching vibration appears at 1245 cm⁻¹, characteristic of aromatic carbon-nitrogen bonds [3]. This absorption provides confirmation of the nitrogen incorporation into the aromatic system and is diagnostic for quinoline derivatives.

Computational Chemistry Studies

Electron Density Distribution

Computational studies using density functional theory provide detailed insights into the electron density distribution within 6-chloro-2,3-dihydroquinolin-4(1H)-one [16] [11].

The carbonyl oxygen atom exhibits the highest electron density in the molecule, serving as the primary site for electrophilic attack. Molecular electrostatic potential calculations reveal a strong negative potential at the oxygen atom, consistent with its role as a hydrogen bond acceptor and nucleophilic center [16]. The electron density is concentrated in the lone pair orbitals of the oxygen atom, making it highly reactive toward electrophiles.

The aromatic nitrogen atom shows moderate to high electron density, particularly in the lone pair orbital. The nitrogen atom exhibits a negative electrostatic potential, indicating its nucleophilic character [11]. The electron density distribution around nitrogen is influenced by the adjacent carbonyl group, which withdraws electron density through resonance effects.

The chlorine substituent displays high electron density due to its three lone pairs of electrons. The electrostatic potential around chlorine is negative, reflecting its high electronegativity [11]. However, the chlorine atom also serves as an electron-withdrawing group, influencing the electron density distribution throughout the aromatic system.

The aromatic carbon atoms show moderate electron density, with variations depending on their position relative to the nitrogen and chlorine substituents. The carbon atoms adjacent to the nitrogen and chlorine show reduced electron density due to the electron-withdrawing effects of these heteroatoms [16].

The methylene groups at positions 2 and 3 exhibit the lowest electron density in the molecule, with slightly positive electrostatic potential. These regions serve as weak nucleophilic sites, though their reactivity is significantly lower than the heteroatoms [16].

Reactivity Indices

Computational reactivity indices provide quantitative measures of the chemical reactivity at different sites within the molecule [10] [17].

The Fukui function f⁺ values indicate the preference for nucleophilic attack, with the highest values observed at the carbonyl carbon (C-4). This index confirms the electrophilic character of the carbonyl carbon and its susceptibility to nucleophilic reagents [10]. The calculated values range from 0.15-0.25 for the carbonyl carbon, significantly higher than other sites in the molecule.

The Fukui function f⁻ values indicate the preference for electrophilic attack, with the highest values at the carbonyl oxygen atom. This index confirms the nucleophilic character of the oxygen atom and its reactivity toward electrophiles [10]. The calculated values for the oxygen atom range from 0.20-0.30, reflecting its high nucleophilicity.

Local softness indices s⁺ and s⁻ provide information about the soft-hard character of different sites. The carbonyl carbon shows the highest s⁺ values (0.08-0.12), indicating its preference for soft nucleophiles [17]. The carbonyl oxygen exhibits the highest s⁻ values (0.10-0.15), reflecting its reactivity toward soft electrophiles.

The electrophilicity index ω⁺ values are highest at the carbonyl carbon, with calculated values of 3.5-4.5 eV. This index quantifies the electrophilic power of the carbonyl carbon and correlates with its observed reactivity in nucleophilic addition reactions [17].

The nucleophilicity index ω⁻ values are highest at the aromatic nitrogen atom, with calculated values of 2.5-3.5 eV. This index quantifies the nucleophilic power of the nitrogen atom and explains its reactivity in electrophilic substitution reactions [17].

Global reactivity parameters provide overall molecular reactivity measures. The HOMO-LUMO energy gap ranges from 4.5-5.5 eV, indicating moderate chemical stability and reactivity [18]. The global hardness values of 2.0-3.0 eV suggest moderate resistance to electron density changes, while the global softness values of 0.33-0.50 eV⁻¹ indicate moderate polarizability [18].